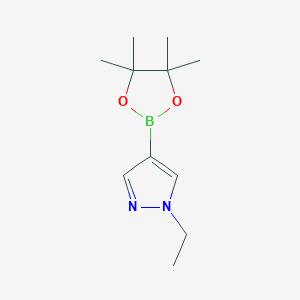
Furilazole
Übersicht
Beschreibung
Furilazole is a member of the class of oxazolidines. It is a 2,2-dimethyl-1,3-oxazolidine which is substituted by a dichloroacetyl group at position 3 and by a furan-2-yl group at position 5 . It is also a member of furans, an organochlorine compound, a member of oxazolidines and a tertiary carboxamide .
Molecular Structure Analysis
Furilazole contains a total of 31 bonds; 18 non-H bonds, 6 multiple bonds, 1 rotatable bond, 1 double bond, 5 aromatic bonds, 2 five-membered rings, 1 tertiary amide (aliphatic), 1 ether (aliphatic), and 1 Furane .Chemical Reactions Analysis
Furilazole belongs to the class of organic compounds known as oxazolidines. Oxazolidines are compounds containing an oxazolidine moiety, which consists of a saturated aliphatic five-member ring with one oxygen atom, one nitrogen, three carbon atoms, and two double bonds .Physical And Chemical Properties Analysis
Furilazole has a molecular formula of C11H13Cl2NO3 and a molecular weight of 278.13 g/mol . The Freundlich adsorption constant, Kf, for Furilazole sorption onto agricultural soils ranged from 0.1 to 0.13 (mg/g) × (mg/L)ˆ(1/n) .Wissenschaftliche Forschungsanwendungen
Agriculture: Enhancing Herbicide Efficacy
In agriculture, Furilazole is utilized to safeguard crops from the phytotoxic effects of herbicides. It works by enhancing the metabolism of herbicides within crop plants, allowing for effective weed control without damaging the crops themselves . This application is crucial for maintaining crop health and yield.
Environmental Science: Studying Dissipation and Fate
Researchers study the environmental dissipation and fate of Furilazole to understand its behavior in ecosystems. It’s important to assess how Furilazole degrades through processes like hydrolysis, photolysis, and microbial degradation, and its potential accumulation in environmental matrices .
Toxicology: Assessing Ecological Impact
Furilazole’s toxicity is evaluated to determine its impact on non-target organisms in aquatic and terrestrial environments. Toxicity studies help in understanding the safe levels of use and the precautions needed to minimize ecological risks .
Chemistry: Photodegradation Studies
The photodegradation of Furilazole is studied to identify its transformation products when exposed to light. Understanding the photodegradation pathway is essential for predicting the environmental persistence and formation of potentially more toxic byproducts .
Crop Protection: Development of Safener Formulations
Furilazole is included in the development of commercial safener formulations. These formulations are designed to protect crops from herbicide-induced stress while ensuring the herbicides’ effectiveness against weeds .
Biochemistry: Mechanism of Action
The biochemical research on Furilazole focuses on its mechanism of action as a safener. It’s known to enhance the metabolism of herbicides, affect their absorption and transportation, and modulate the activity of target enzymes in crops .
Ecotoxicology: Leaching and Mobility
Ecotoxicological studies involve understanding the leaching behavior of Furilazole in soil and its mobility. This is vital for assessing the potential contamination of water sources and developing strategies to mitigate such risks .
Pharmacology: Comparative Toxicity Analysis
In pharmacology, comparative studies are conducted to evaluate the toxicity of Furilazole against other safeners and active ingredients in herbicides. This helps in determining the relative safety of Furilazole for use in various agricultural practices .
Safety and Hazards
Furilazole is harmful if swallowed or inhaled. It is toxic to aquatic life with long-lasting effects . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Zukünftige Richtungen
There is a clear need to determine the occurrence, fate, and bioavailability of other classes of safeners like Furilazole . Furthermore, since safeners are typically used in commercial formulations, it is useful to study them in relation to their corresponding herbicides . Future research could also focus on the potential risks posed to potentially impacted ecosystems .
Wirkmechanismus
Target of Action
Furilazole is a herbicide safener . Safeners are a group of chemicals applied with herbicides to protect crop plants from potential adverse effects of agricultural products used to kill weeds in monocotyledonous crops . The primary targets of Furilazole are the enzymes involved in the metabolism of herbicides in crops .
Mode of Action
Furilazole acts by enhancing the metabolism of herbicides in crops . It affects the absorption and transportation of herbicides in crops, competitively binds to herbicide target sites, and affects the activity of target enzymes . This interaction with its targets results in the alleviation of herbicide phytotoxicity to crop plants .
Biochemical Pathways
The biochemical pathways affected by Furilazole primarily involve the metabolism of herbicides. Furilazole enhances the metabolism of herbicides in crops, affecting the absorption and transportation of herbicides, and influencing the activity of target enzymes . The downstream effects of these actions result in the alleviation of herbicide phytotoxicity to crop plants .
Pharmacokinetics
It is known that furilazole is moderately soluble , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The primary result of Furilazole’s action is the protection of crop plants from the potential adverse effects of herbicides . By enhancing the metabolism of herbicides in crops, Furilazole helps to alleviate herbicide phytotoxicity, thereby protecting the crops . In algae, Furilazole exposure has been observed to cause a significant decrease in cell size .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Furilazole. Factors such as surface run-off, hydrolysis, photolysis, sorption, leaching, volatilization, and microbial degradation can affect the dissipation of Furilazole from its point of application . Solubilities and octanol-water partition coefficients seem to be the principal driving force in understanding safener mobilities
Eigenschaften
IUPAC Name |
2,2-dichloro-1-[5-(furan-2-yl)-2,2-dimethyl-1,3-oxazolidin-3-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO3/c1-11(2)14(10(15)9(12)13)6-8(17-11)7-4-3-5-16-7/h3-5,8-9H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNOFYBITGAAGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(CC(O1)C2=CC=CO2)C(=O)C(Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041999 | |
| Record name | Furilazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Furilazole | |
CAS RN |
121776-33-8 | |
| Record name | Furilazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121776-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furilazole [ISO:BSI] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121776338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furilazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethanone, 2,2-dichloro-1-[5-(2-furanyl)-2,2-dimethyl-3-oxazolidinyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.424 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FURILAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G25K04N8Z5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Furilazole enhances the activity of glutathione S-transferases (GSTs) in plants. [, ] These enzymes detoxify herbicides by catalyzing their conjugation with glutathione, rendering them inactive and safe for the crop.
ANone: Furilazole's molecular formula is C11H13Cl2NO3, and its molecular weight is 278.13 g/mol. []
ANone: While the provided abstracts don't delve into specific spectroscopic details, the synthesis of 13C‐ and 14C‐labeled furilazole has been described. [] This suggests the availability of techniques like NMR and mass spectrometry for its characterization.
ANone: Furilazole's primary mode of action is not directly catalytic. It functions by enhancing the activity of plant enzymes (GSTs) that are themselves catalysts involved in detoxification processes. [, ]
A: Has computational chemistry been employed in furilazole research?
ANone: While the provided abstracts do not mention specific computational studies, such approaches could be valuable for understanding furilazole's interactions with GSTs and for exploring potential structural modifications to optimize its efficacy.
ANone: Ensuring furilazole's synchronized movement with the co-applied herbicide through the soil profile is crucial for its efficacy. [] Formulations using polymeric carriers have shown promise in reducing leaching compared to conventional formulations. []
ANone: Research indicates that furilazole has been detected in Midwestern U.S. streams, suggesting its potential for environmental transport. [] Further research is needed to assess its long-term ecological impact fully. Additionally, studies have examined the photodegradation of furilazole, revealing its breakdown into various products under UV light and in the presence of photosensitizers. []
ANone: The provided abstracts focus on furilazole's role as a herbicide safener in agricultural settings. As such, information related to pharmacokinetics, pharmacodynamics, in vivo efficacy in humans or animals, resistance mechanisms in humans, toxicity profiles beyond ecotoxicology, drug delivery strategies, or biomarkers is not directly relevant to the current scope.
ANone: Studies have employed High-Resolution Mass Spectrometry (HRMS) to identify and characterize furilazole and its degradation products. [] Other techniques like gas chromatography or liquid chromatography coupled with various detectors are likely utilized for its quantification in environmental and agricultural matrices.
ANone: Furilazole's presence has been confirmed in Midwestern U.S. streams, raising concerns about its potential ecological effects. [] While its concentrations have been below known toxicity levels, further research is crucial to evaluate long-term consequences and potential bioaccumulation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol](/img/structure/B1662074.png)







